REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[O:14][CH3:15]>CO.Cl.[Pt]=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)=[CH:4][C:3]=1[O:14][CH3:15]
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1C=NC=CC1)OC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was shaken under an atmosphere of hydrogen at an initial pressure of 50 psig for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
an additional 1 g of platinum oxide was added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken under hydrogen at a pressure of 50 psig for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the bulk of the methanol was removed by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
The residual aqueous system was diluted with water
|
Type
|
WASH
|
Details
|
the resulting aqueous solution was washed with ether
|
Type
|
EXTRACTION
|
Details
|
The basified mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C1CNCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |